Fructone
Overview
Description
Fructone is an aromatic compound with a strong fruity odor. The olfactory factor is described as pineapple-, strawberry- and apple-like. It is primarily utilized as a fragrance and flavoring material in cosmetics, food and beverages, manufacture of drugs and detergents, and perfume industries.
Mechanism of Action
Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate, also known as Ethyl 2-methyl-1,3-dioxolane-2-acetate or Fructone, is a synthetic compound . It is a colorless liquid with a strong, fruity, apple-like, slightly green odor .
Target of Action
The primary target of this compound is the olfactory receptors in the nose. It is used in the flavor and fragrance industry due to its strong, fruity, apple-like odor .
Mode of Action
This compound interacts with the olfactory receptors in the nose, triggering a signal transduction pathway that results in the perception of a fruity, apple-like smell .
Biochemical Pathways
This pathway involves G-protein coupled receptors, adenylate cyclase, and cyclic AMP .
Pharmacokinetics
As a volatile compound, it is likely rapidly absorbed in the nasal cavity and lungs, distributed throughout the body, metabolized in the liver, and excreted in the urine and breath .
Result of Action
The primary result of this compound’s action is the perception of a fruity, apple-like smell. This makes it a valuable ingredient in the flavor and fragrance industry, where it is used to give body and tenacity to fruity-floral creations for soaps, detergents, and toiletries .
Action Environment
Environmental factors such as temperature, humidity, and pH can influence the volatility, stability, and efficacy of this compound. For example, higher temperatures can increase the volatility of this compound, enhancing its smell. Extreme temperatures or ph levels might degrade the compound, reducing its efficacy .
Properties
IUPAC Name |
ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-3-10-7(9)6-8(2)11-4-5-12-8/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEOGMYZFCHQNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(OCCO1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041241 | |
Record name | 1,3-Dioxolane-2-acetic acid, 2-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colourless liquid; Strong fruity apple green sweet woody aroma | |
Record name | 1,3-Dioxolane-2-acetic acid, 2-methyl-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl acetoacetate ethyleneglycol ketal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1947/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Very slightly soluble in water, Soluble (in ethanol) | |
Record name | Ethyl acetoacetate ethyleneglycol ketal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1947/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.083-1.091 (20°) | |
Record name | Ethyl acetoacetate ethyleneglycol ketal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1947/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
6413-10-1 | |
Record name | Fructone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6413-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl acetoacetate ethyleneglycol ketal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006413101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6413-10-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6537 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Dioxolane-2-acetic acid, 2-methyl-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Dioxolane-2-acetic acid, 2-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-methyl-1,3-dioxolane-2-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.467 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL ACETOACETATE ETHYLENEGLYCOL KETAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5EXI4NID0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Fructone?
A1: this compound has the molecular formula C9H16O4 and a molecular weight of 188.22 g/mol.
Q2: What spectroscopic data can be used to characterize this compound?
A2: this compound can be characterized using techniques like Fourier-Transform Infrared Spectroscopy (FT-IR) [, ]. FT-IR helps identify functional groups present in the molecule.
Q3: What are the common starting materials for this compound synthesis?
A3: this compound is typically synthesized via the acetalization reaction of ethyl acetoacetate with ethylene glycol [, , , , , , , , , , , , , , ].
Q4: What are some alternative diols used in this compound synthesis besides ethylene glycol?
A4: Besides ethylene glycol, 1,2-propanediol is commonly used to synthesize this compound-B, a derivative with a slightly different aroma profile [, , , , , , ]. Research also explores the use of 1,3-butanediol [].
Q5: What types of catalysts are employed in this compound synthesis?
A5: A variety of catalysts have been studied for this compound synthesis, including: * Solid Acid Catalysts: Sulfonated activated carbon [], modified fly ash [], Cr-doped P-V heteropolyacid [], H3PW12O40/C [, ], nanometer complex heteropoly acid [], TiSiW12O40/TiO2 [], H3PW6Mo6O40/SiO2 [], H3PW12O40/SiO2 [], SO42-/ZrO2-TiO2 [], SO42-MoO3-TiO2 [], SO42-/TiO2-MoO3-La2O3 [], attapulgite clay supported phosphotungstic acid [], and Fe2O3-SO42- [, ]. * Other Catalysts: Ammonium ceric sulfate [], acidic ionic liquids [, , , ], cation exchange resin [], nanometer Y2O3 [], L-proline ionic liquid [], iodine/silica composite [], ferric chloride [], copper methanesulfonate [], and Wells-dawson type tungsten vanadophoric heteropolyacid [].
Q6: What are the advantages of using solid acid catalysts in this compound synthesis?
A6: Solid acid catalysts offer several advantages: * High Activity: They demonstrate excellent catalytic activity, leading to high this compound yields [, ]. * Reusability: Many solid acid catalysts can be recovered and reused multiple times without significant loss of activity [, , , ]. * Environmental Friendliness: They often minimize waste generation and reduce the need for harsh solvents, aligning with green chemistry principles [, ].
Q7: How does the choice of catalyst impact the yield of this compound?
A7: Different catalysts exhibit varying activities and selectivities for this compound synthesis. For instance, sulfonated activated carbon has shown higher activity compared to some other acid catalysts []. Catalyst properties like acid strength and surface area influence their performance [, ].
Q8: What role does water play in the reaction, and how is it managed during synthesis?
A8: Water is a byproduct of the acetalization reaction and can inhibit this compound formation by driving the equilibrium backward. To enhance the yield, water is typically removed from the reaction mixture using water-carrying reagents like cyclohexane or benzene [, , , , , , , , , , , ].
Q9: Are there studies exploring greener approaches to this compound synthesis?
A9: Yes, research is focusing on more sustainable synthesis methods. One example is using a novel carbon-based acid derived from furaldehyde and hydroxyethylsulfonic acid, offering high activity, stability, and reusability [].
Q10: What are the applications of this compound beyond its fragrance properties?
A10: While primarily known for its fragrance, this compound's applications extend to: * Pharmaceuticals: It can be used as an excipient or flavoring agent in some pharmaceutical formulations. * Cosmetics: It's a common ingredient in perfumes, lotions, and other cosmetic products. * Food and Beverages: this compound can be used to impart a fruity flavor to various food and beverage products.
Q11: What is being done to minimize the environmental impact of this compound production?
A11: Research efforts are directed towards developing eco-friendly processes by:* Utilizing Green Catalysts: Employing reusable solid acid catalysts and exploring catalysts derived from renewable resources [, , ].* Solvent Minimization: Reducing or eliminating the use of harmful solvents in the synthesis [, ]. * Optimizing Reaction Conditions: Enhancing yields and reducing waste by identifying the most efficient reaction parameters [, , , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.